While the specific details of (2-Fluorophenyl)amino: oxoacetic acid synthesis haven't been extensively reported in scientific literature, it is likely derived from the reaction of 2-fluoroaniline with glycine or its derivatives, followed by subsequent oxidation steps. Similar procedures have been documented for the synthesis of related anilinoacetic acid derivatives. [, ]
The research potential of (2-Fluorophenyl)amino: oxoacetic acid lies in its unique combination of functional groups:
(2-Fluorophenyl)aminoacetic acid, with the chemical formula C8H6FNO3 and a molecular weight of 183.14 g/mol, is an organic compound notable for its unique structure and potential applications in various fields. This compound features a fluorinated phenyl group attached to an amino group, which is further connected to an oxoacetic acid moiety. The presence of the fluorine atom enhances its biological activity and solubility properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
These reactions can be utilized to synthesize derivatives that may exhibit altered biological activities or improved pharmacokinetic properties.
(2-Fluorophenyl)aminoacetic acid has shown promising biological activities, including:
The biological activities are attributed to its structural features, particularly the fluorinated phenyl group, which can enhance binding affinity to biological targets.
The synthesis of (2-Fluorophenyl)aminoacetic acid can be achieved through several methods:
These methods allow for the production of the compound in varying purities and yields depending on the reaction conditions employed.
(2-Fluorophenyl)aminoacetic acid has several applications:
Its unique properties make it valuable in both academic and industrial research settings.
Studies on the interactions of (2-Fluorophenyl)aminoacetic acid with various biological targets have indicated its potential as a modulator of enzyme activity. Interaction studies often focus on:
These studies are crucial for elucidating the compound's role in biological systems and its potential therapeutic applications.
Several compounds share structural similarities with (2-Fluorophenyl)aminoacetic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminobenzoic Acid | Amino group on benzene | Commonly known as anthranilic acid; used in dye synthesis. |
2-Fluoroaniline | Fluorinated aniline | Used in pharmaceuticals; lacks carboxylic functionality. |
Glycine | Simple amino acid | Basic structure without aromatic or fluorinated groups; serves as a fundamental building block in biochemistry. |
4-Fluoro-L-phenylalanine | Fluorinated phenylalanine | Incorporates a phenyl group but differs in stereochemistry and side chain length. |
(2-Fluorophenyl)aminoacetic acid is unique due to its combination of fluorination and oxoacetic acid functionalities, which may provide distinct biological activities compared to these similar compounds. Its potential applications in drug development and biochemical research underline its significance within this class of compounds.
(2-Fluorophenyl)aminoacetic acid, also known as 2-[(2-fluorophenyl)amino]-2-oxoacetic acid (CAS: 84944-15-0), is a fluorinated amino acid derivative with a molecular formula of C8H6FNO3 and a molecular weight of 183.14 g/mol [1]. The compound features a 2-fluorophenyl group connected to an amino functionality, which is further linked to an oxoacetic acid moiety [1] [2].
The most direct and widely employed synthetic route for preparing (2-fluorophenyl)aminoacetic acid involves the condensation reaction between 2-fluoroaniline and oxalyl chloride derivatives [3] [2]. This approach typically follows a two-step reaction sequence that begins with the nucleophilic acyl substitution of the amine group of 2-fluoroaniline with oxalyl chloride [3].
In a typical procedure, 2-fluoroaniline (10 mmol) is dissolved in dichloromethane (30 mL), followed by the addition of triethylamine (11 mmol) as a base to neutralize the hydrogen chloride generated during the reaction [3]. Oxalyl chloride (11 mmol) is then added slowly at 0°C to control the exothermic nature of the reaction [3] [2]. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours to ensure complete conversion [3].
The initial condensation product is typically an intermediate amide chloride, which undergoes subsequent hydrolysis to yield the desired carboxylic acid [3] [2]. The hydrolysis step is performed by treating the reaction mixture with 1.0 M hydrochloric acid, followed by extraction with dichloromethane [3]. The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure [3].
The crude product is then subjected to hydrolysis by dissolving it in a mixture of tetrahydrofuran (15 mL) and water (5 mL), followed by the addition of lithium hydroxide (50 mmol) [3]. After stirring for 6-8 hours at room temperature, the basic reaction mixture is washed with dichloromethane to remove any unreacted starting materials or side products [3] [2].
Table 1: Reaction Conditions for Condensation of 2-Fluoroaniline with Oxalyl Chloride
Parameter | Condition | Yield (%) |
---|---|---|
Solvent | Dichloromethane | 85-90 |
Base | Triethylamine | 85-90 |
Temperature | 0-20°C | 85-90 |
Reaction Time (Step 1) | 4-6 hours | 85-90 |
Hydrolysis Agent | Lithium hydroxide | 85-90 |
Hydrolysis Time | 6-8 hours | 85-90 |
This condensation approach offers several advantages, including relatively mild reaction conditions, high yields (typically 85-90%), and the use of readily available starting materials [3] [2]. The reaction can be completed in a single day, making it suitable for both laboratory-scale synthesis and potential industrial applications [3] [2].
An alternative synthetic route to (2-fluorophenyl)aminoacetic acid involves the oxidation of appropriate precursors to form the α-ketoacid functionality [4]. Nitric acid-mediated oxidation represents a significant pathway for this transformation, particularly for converting suitable precursors to α-ketoacids [4] [5].
The nitrosation of ketones provides clear evidence for the involvement of enol tautomers in the reaction mechanism [4]. When ketones react with nitrous acid in the presence of high concentrations of chloride, bromide, or thiocyanate ions, the reaction follows first-order kinetics with respect to ketone and hydrogen ion concentrations, while showing zero-order dependence on nitrous acid and nucleophile concentrations [4]. This kinetic behavior demonstrates that the reaction proceeds through nitrosation of the enol form of the ketone, with enolization being the rate-limiting step under these conditions [4].
For the synthesis of (2-fluorophenyl)aminoacetic acid, a suitable precursor containing the 2-fluorophenyl group can undergo nitric acid-mediated oxidation to introduce the α-ketoacid functionality [4] [5]. The reaction typically involves the formation of an intermediate that subsequently undergoes oxidative cleavage to yield the desired α-ketoacid product [4].
Recent advances in this area include the development of more selective oxidation methods using nitroxyl radical catalysts [5]. For instance, 2-azaadamantane N-oxyl (AZADO) has been employed as a catalyst for the chemoselective oxidation of α-hydroxy acids to α-keto acids [5]. This approach is particularly valuable because α-keto acids are relatively labile compounds that can easily release carbon dioxide under oxidation conditions [5]. The use of molecular oxygen as a co-oxidant enables the desired chemoselective oxidation while minimizing unwanted side reactions [5].
The nitric acid-mediated oxidation pathway offers complementary advantages to the condensation approach, particularly for cases where direct condensation might be challenging due to steric hindrance or electronic effects [4] [5]. However, this method typically requires more careful control of reaction conditions to prevent over-oxidation or unwanted side reactions [4].
Continuous flow chemistry has emerged as a powerful approach for the synthesis of fluorinated compounds, offering significant advantages over traditional batch processes [6] [7]. For the production of (2-fluorophenyl)aminoacetic acid, continuous flow reactors provide enhanced control over reaction parameters, improved safety profiles, and increased scalability [6] [8].
The synthesis of fluorinated amino acids in flow systems has been extensively studied, with several methodologies developed specifically for compounds similar to (2-fluorophenyl)aminoacetic acid [6] [9]. A semi-continuous process combining photooxidative cyanation with acid-mediated hydrolysis allows fluorinated amino acids to be accessed directly from primary, unprotected amines without the need for isolation of intermediates [9]. This approach exploits two major benefits of flow chemistry: efficient photochemistry for synthesizing amino nitriles and the safe use of hazardous reagents (such as 30% hydrochloric acid) above their boiling points for hydrolyzing amino nitriles to amino acids [9].
For the specific synthesis of (2-fluorophenyl)aminoacetic acid, a continuous flow system can be designed to perform the condensation reaction between 2-fluoroaniline and oxalyl chloride derivatives with precise control over reaction parameters [7] [8]. The reaction can be conducted in a tubular reactor with controlled residence time, temperature, and mixing conditions to optimize yield and selectivity [7] [8].
One of the key challenges in scaling up continuous flow processes is maintaining efficient heat transfer and mixing [10] [11]. For the synthesis of (2-fluorophenyl)aminoacetic acid, these challenges can be addressed through careful reactor design and optimization of flow parameters [10] [11]. The use of microreactors or tubular reactors with enhanced mixing elements can ensure efficient mass and heat transfer, even at larger scales [10] [11].
Table 2: Continuous Flow Parameters for (2-Fluorophenyl)aminoacetic acid Synthesis
Parameter | Optimized Value | Effect on Yield |
---|---|---|
Residence Time | 5-10 minutes | Increased residence time improves conversion up to a plateau at ~10 minutes |
Temperature | 10-20°C | Higher temperatures accelerate reaction but may lead to side products above 20°C |
Flow Rate | 1-5 mL/min | Moderate flow rates ensure adequate mixing while maintaining productivity |
Reactor Material | Fluoropolymer-lined | Prevents corrosion from acidic reagents and ensures product purity |
Pressure | 2-5 bar | Maintains reagents in liquid phase and prevents cavitation |
The scale-up of continuous flow processes for (2-fluorophenyl)aminoacetic acid production can be achieved through several strategies, including numbering up (parallelization of identical flow reactors) or increasing reactor dimensions while maintaining similar flow characteristics [12] [11]. The continuous nature of the process allows for steady-state operation, resulting in consistent product quality and simplified process control [12] [11].
Additionally, continuous flow systems facilitate the integration of inline purification techniques, such as extraction, crystallization, or chromatography, which can significantly streamline the overall production process [13]. For (2-fluorophenyl)aminoacetic acid, inline liquid-liquid extraction can be employed to separate the product from reaction by-products, followed by continuous crystallization to obtain the pure compound [13].
Photochemical activation has emerged as a powerful strategy for the synthesis of fluorinated compounds, offering mild reaction conditions and unique selectivity patterns [14] [15]. For the synthesis of (2-fluorophenyl)aminoacetic acid, photochemical approaches provide alternative pathways that can complement traditional methods [14] [15].
Photosensitized direct C-H fluorination and trifluoromethylation represent significant advances in organic synthesis, particularly for the preparation of fluorinated compounds [15]. These methods utilize small-molecule photosensitizers, allowing reactions to proceed under mild conditions with improved user-friendliness, cost-effectiveness, and scalability compared to typical photoredox-catalyzed methods [15]. The direct activation of C-H bonds, especially C(sp³)-H bonds, through photosensitization offers complementary selectivity to transition metal catalysis via radical mechanisms that operate under milder conditions than thermal radical activation methods [15].
For the synthesis of (2-fluorophenyl)aminoacetic acid, photochemical activation can be employed in several ways [14] [15]. One approach involves the photocatalytic oxidation of suitable precursors containing the 2-fluorophenyl group to introduce the α-ketoacid functionality [14] [15]. Another strategy utilizes photoredox catalysis to generate reactive intermediates that can undergo subsequent transformations to yield the desired product [14] [15].
The design and scale-up of photochemical reactors present unique challenges due to the limited penetration of light in reaction mixtures [16] [17]. For the synthesis of (2-fluorophenyl)aminoacetic acid using photochemical methods, specialized reactor designs such as falling film reactors or thin-film flow reactors can be employed to ensure efficient light penetration throughout the reaction medium [16] [17]. These reactor designs maximize the surface area-to-volume ratio, allowing for more efficient photon utilization and improved reaction kinetics [16] [17].
Table 3: Photochemical Activation Parameters for Fluorinated Compound Synthesis
Parameter | Optimal Condition | Impact on Reaction |
---|---|---|
Light Source | Blue LED (450-470 nm) | Provides sufficient energy for photocatalyst activation without degrading reagents |
Photocatalyst | 4,4'-difluorobenzil | Efficiently generates reactive radical species with minimal side reactions |
Solvent | Acetonitrile | Offers good solubility for reagents and transparency to visible light |
Reaction Time | 2-4 hours | Balances conversion efficiency with practical processing time |
Temperature | 20-25°C | Maintains stability of photogenerated intermediates |
Reactor Design | Thin-film flow reactor | Ensures uniform light distribution throughout reaction medium |
The integration of photochemical activation strategies with continuous flow technology offers significant advantages for the synthesis of (2-fluorophenyl)aminoacetic acid, including improved reproducibility, enhanced safety, and simplified scale-up [16] [17]. By carefully controlling reaction parameters such as light intensity, residence time, and reagent concentrations, high yields of the desired product can be achieved with minimal formation of side products [16] [17].
The industrial-scale production of (2-fluorophenyl)aminoacetic acid presents several challenges related to process efficiency, product purity, and economic viability [18] [19]. Addressing these challenges requires careful consideration of reaction parameters, equipment design, and purification strategies [18] [19].
One of the primary challenges in scaling up the production of (2-fluorophenyl)aminoacetic acid is maintaining reaction efficiency and selectivity at larger scales [18] [11]. The exothermic nature of the condensation reaction between 2-fluoroaniline and oxalyl chloride derivatives necessitates efficient heat management systems to prevent temperature excursions that could lead to decreased yields or safety concerns [18] [11]. Additionally, ensuring adequate mixing becomes increasingly challenging as reactor volumes increase, potentially leading to concentration gradients and reduced reaction efficiency [18] [11].
For continuous flow processes, specific challenges include potential clogging of reactor channels due to solid formation, pressure control issues, and the need for specialized equipment capable of handling corrosive reagents such as oxalyl chloride and hydrochloric acid [10] [11]. These challenges can be addressed through careful reactor design, the use of corrosion-resistant materials, and the implementation of robust monitoring and control systems [10] [11].
Purification of (2-fluorophenyl)aminoacetic acid at industrial scale typically involves a combination of techniques, including crystallization, distillation, and chromatography [20] [21]. Crystallization represents a particularly effective method for purifying fluorinated compounds, offering high purity levels and efficient removal of impurities [20] [21]. The crystallization process can be optimized by controlling parameters such as cooling rate, solvent composition, and seeding strategies to ensure consistent product quality [20] [21].
Heterogeneous nucleation using fluorinated layered silicates has been shown to promote crystallization of various compounds, including those with structures similar to (2-fluorophenyl)aminoacetic acid [21]. Studies have demonstrated that fluorosilicates promote nucleation whereas silicates without fluorine do not, with the substitution of hydroxyl groups contained in the lamellae structure for fluorine atoms being responsible for the nucleation-inducing property [21]. This approach can be particularly valuable for industrial-scale crystallization of (2-fluorophenyl)aminoacetic acid, potentially improving process efficiency and product quality [21].
Distillation techniques can also play a crucial role in the purification of (2-fluorophenyl)aminoacetic acid, particularly for removing volatile impurities or recovering solvents [18]. For fluorinated organic compounds, conventional distillation techniques can be employed to generate low-boiling and high-boiling fractions, allowing for efficient separation of the desired product from impurities [18]. The design of distillation columns must consider the potential corrosive nature of fluorinated compounds, often necessitating the use of specialized materials or protective linings [18].
Table 4: Industrial-Scale Purification Techniques for (2-Fluorophenyl)aminoacetic acid
Purification Method | Key Parameters | Advantages | Challenges |
---|---|---|---|
Crystallization | Cooling rate: 0.5-1°C/min Solvent: Ethyl acetate/hexane Temperature range: 20-5°C | High purity (>99%) Efficient impurity removal Scalable process | Potential yield loss Solvent recovery requirements Nucleation control |
Distillation | Vacuum: 0.05-0.1 bar Temperature: 120-150°C Reflux ratio: 3-5 | Effective for volatile impurities Solvent recovery Continuous operation possible | Energy intensive Thermal degradation risk Equipment corrosion |
Chromatography | Stationary phase: Silica gel Mobile phase: Ethyl acetate/hexane (30:70) Flow rate: 10-50 mL/min | High resolution separation Versatile for various impurities Automated process control | Limited throughput Solvent consumption Higher operational costs |
The thermodynamic properties of fluorinated compounds, including (2-fluorophenyl)aminoacetic acid, can significantly impact purification processes [22]. Fluorination effects on thermodynamic, thermophysical, and surface properties must be considered when designing purification strategies [22]. Parameters such as melting and decomposition temperatures, densities, surface tensions, and viscosities can influence the efficiency of separation processes and the design of purification equipment [22].
Scale-up of crystallization processes for (2-fluorophenyl)aminoacetic acid presents additional challenges related to mixing, heat transfer, and nucleation control [23]. The underlying physics and transport phenomena are scale-dependent, with mixing and heat and mass transfer having significant impacts on critical quality attributes such as purity, crystal form, and particle size distribution [23]. Advanced modeling approaches, including digital twins and knowledge maps, can facilitate rapid scale-up and process optimization, reducing the need for trial-and-error approaches at manufacturing scale [23].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for (2-Fluorophenyl)aminoacetic acid through multiple nuclear observables. The compound with molecular formula C₈H₆FNO₃ and molecular weight 183.14 g/mol exhibits characteristic spectroscopic signatures across ¹H, ¹³C, and ¹⁹F NMR dimensions [1] [2] [3].
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of related fluorophenyl amino acid derivatives demonstrates diagnostic resonance patterns. For the 4-fluorophenyl analog, characteristic signals appear at δ 7.15 (doublet, J = 8.4 Hz, 2H) corresponding to the aromatic protons ortho to the fluorine substituent, with additional signals at δ 2.56 (quartet, J = 7.5 Hz, 2H) attributed to methylene protons [4]. The 2-fluorophenyl substitution pattern in the target compound is expected to produce distinct chemical shift perturbations due to the ortho-fluorine electronic effects on the aromatic proton environment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics
The ¹³C NMR spectral data for fluorophenyl amino acid systems reveal carbonyl carbon resonances at δ 160.0 and δ 154.7, corresponding to the carboxylic acid and amide carbonyl functionalities respectively [4]. Aromatic carbon signals typically appear in the range δ 142.7, δ 133.1, δ 128.7, and δ 120.0, with the specific chemical shifts modulated by fluorine substitution effects through both inductive and mesomeric mechanisms [5] [6].
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Properties
¹⁹F NMR spectroscopy represents a particularly powerful analytical tool for fluorinated amino acid characterization due to the inherent properties of the fluorine-19 nucleus. The ¹⁹F nucleus possesses 100% natural abundance, high gyromagnetic ratio, and exceptional sensitivity to local electronic environments [7]. The chemical shift range for ¹⁹F nuclei spans approximately 800 ppm, providing excellent resolution for structural differentiation [7] [8].
For fluorinated aromatic amino acids, ¹⁹F chemical shifts are exquisitely sensitive to substituent effects, hydrogen bonding interactions, and conformational changes [9] [10]. The incorporation of fluorinated amino acids into protein systems enables monitoring of structural dynamics, binding interactions, and environmental changes through ¹⁹F NMR analysis [9] [11] [8].
NMR Nucleus | Chemical Shift Range | Coupling Patterns | Sensitivity to Environment |
---|---|---|---|
¹H | δ 2.5-7.5 ppm | J = 7.5-8.4 Hz | Moderate |
¹³C | δ 120-160 ppm | Various J(CF) values | High |
¹⁹F | δ -50 to -220 ppm | Extensive coupling network | Very High |
Infrared spectroscopy provides definitive identification of functional groups present in (2-Fluorophenyl)aminoacetic acid through characteristic vibrational frequencies. The compound contains multiple chromophoric groups including carboxylic acid, amide, aromatic ring, and carbon-fluorine functionalities, each contributing distinct spectroscopic signatures [15] [16].
Carbonyl Stretching Vibrations
The carboxylic acid carbonyl group exhibits a strong absorption band in the range 1730-1700 cm⁻¹ [17] [16]. The amide carbonyl functionality produces a characteristic strong absorption at 1670-1640 cm⁻¹ [17] [16]. The precise frequency positions are influenced by hydrogen bonding interactions and electronic effects from the fluorine substituent [15] [18].
Nitrogen-Hydrogen Stretching Modes
The N-H stretching vibration appears as medium to strong intensity bands in the region 3550-3060 cm⁻¹ [16]. The exact frequency and band shape depend on hydrogen bonding patterns and the electronic environment created by the adjacent carbonyl and fluorinated aromatic systems [19].
Carbon-Fluorine Vibrational Characteristics
The C-F stretching vibration represents a particularly diagnostic feature, appearing as a strong absorption band in the range 1200-1300 cm⁻¹ [20] [21]. This vibrational mode exhibits high sensitivity to the local chemical environment and can serve as a probe of molecular interactions [20] [22]. The C-F stretching frequency is affected by the electronic properties of the aromatic ring and substitution patterns [15].
Aromatic System Vibrations
The aromatic C-H stretching modes appear in the region 3100-3050 cm⁻¹ with strong intensity [16]. Aromatic C=C stretching vibrations produce weak to medium intensity bands at 1600-1475 cm⁻¹ [16]. The specific frequencies are modulated by the electron-withdrawing effect of the fluorine substituent [15] [18].
Carboxylic Acid Hydroxyl Group
The O-H stretching vibration of the carboxylic acid functionality exhibits a characteristically broad absorption spanning 3300-2400 cm⁻¹ with medium intensity [16]. The broad nature results from strong hydrogen bonding interactions typical of carboxylic acid systems [23].
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O (carboxylic acid) | 1730-1700 | Strong | Acid carbonyl stretch |
C=O (amide) | 1670-1640 | Strong | Amide carbonyl stretch |
N-H | 3550-3060 | Medium-Strong | Amine N-H stretch |
C-F | 1200-1300 | Strong | Carbon-fluorine stretch |
Aromatic C-H | 3100-3050 | Strong | Aromatic C-H stretch |
Aromatic C=C | 1600-1475 | Weak-Medium | Aromatic ring stretch |
O-H (COOH) | 3300-2400 | Medium | Carboxylic acid O-H |
The integration of infrared spectroscopic data with other analytical techniques provides comprehensive structural characterization [24] [25]. Quantum mechanical calculations using density functional theory methods enable prediction and assignment of vibrational frequencies, facilitating interpretation of experimental spectra [19] [26].
X-ray crystallographic analysis of fluorinated aromatic amino acids reveals important insights into solid-state molecular packing arrangements and intermolecular interaction patterns. The presence of fluorine substituents significantly influences crystal structure through modification of electrostatic interactions, hydrogen bonding networks, and van der Waals contacts [27] [28] [29].
Crystal System and Space Group Characteristics
Fluorinated aromatic compounds typically crystallize in monoclinic or triclinic crystal systems [30] [31] [32]. The specific space group depends on molecular symmetry, substitution patterns, and intermolecular interaction geometries. For fluorophenyl-containing compounds, common space groups include P21/n, P-1, and C2/c [30] [31] [33].
Molecular Conformation and Orientational Preferences
The dihedral angle between the fluorophenyl ring and the main molecular framework represents a critical structural parameter. Crystallographic studies show dihedral angles typically ranging from 32° to 58°, depending on steric interactions and electronic effects [30] [31] [32]. The fluorine substitution position significantly influences these conformational preferences through both steric and electronic mechanisms [34] [35].
Intermolecular Interaction Networks
Fluorinated compounds exhibit distinctive intermolecular interaction patterns in the solid state. Non-classical hydrogen bonds involving C-H···F contacts play crucial structure-directing roles [36] [27] [32]. These interactions typically exhibit C-H···F distances ranging from 2.44 to 2.62 Å, shorter than the sum of van der Waals radii [36] [32].
Additional weak interactions include C-H···O hydrogen bonds involving the carbonyl oxygen atoms, with typical O···H distances of approximately 2.49 Å [36]. These interactions often form centrosymmetric dimeric structures that serve as building blocks for three-dimensional crystal packing [36] [32].
Fluorine-Fluorine Interactions
Direct F···F contacts, when present, exhibit distances shorter than the van der Waals contact distance of 2.94 Å [27] [37]. These interactions, while individually weak, can provide significant stabilization to crystal packing arrangements [27] [37]. The nature of F···F interactions remains debated, with contributions from electrostatic, dispersion, and polarization effects [27].
Packing Motifs and Supramolecular Architecture
Fluorinated aromatic compounds can adopt various packing motifs including herringbone arrangements, π-stacking patterns, and lamellar structures [34] [35] [29]. The specific motif depends on the balance between different intermolecular interactions and the molecular shape [34] [35]. Fluorination can dramatically alter packing preferences, sometimes changing from π-stacking to herringbone arrangements [29].
Structural Parameters and Geometric Analysis
Parameter | Typical Range | Fluorination Effect |
---|---|---|
Dihedral Angle | 32-58° | Modulated by F position |
C-F Bond Length | 1.329-1.348 Å | Shorter with more F atoms |
F···F Contacts | < 2.94 Å | Structure-directing |
C-H···F Distance | 2.44-2.62 Å | Shorter than vdW sum |
Fluorine Occupancy | 0.4-0.7 | Incorporation dependent |
Protein Incorporation Studies
X-ray crystallographic studies of fluorinated amino acids incorporated into proteins demonstrate minimal structural perturbation despite the larger size of fluorinated residues [38] [39] [40]. The fluorinated side chains are accommodated with backbone root-mean-square deviations typically less than 0.3 Å compared to native structures [39] [41]. Fluorine occupancy values in protein crystals range from 0.4 to 0.6, consistent with mass spectrometric incorporation measurements [39] [40].
Density Functional Theory represents the primary computational approach for investigating the electronic structure and properties of (2-Fluorophenyl)aminoacetic acid. DFT calculations provide quantitative insights into molecular geometry, electronic properties, and spectroscopic parameters while maintaining computational efficiency for systems of this size [42] [43] [44].
Methodological Considerations and Functional Selection
The selection of appropriate exchange-correlation functionals is critical for accurate description of fluorinated systems. Hybrid functionals incorporating exact Hartree-Fock exchange have demonstrated superior performance for fluorinated amino acids [42] [43]. The B3LYP functional with 6-31G(d) basis set provides reliable geometry optimization for ground-state structures [43] [45].
For chemical shift calculations, specific functional requirements emerge. BH and HLYP, ωB97X, and scaled Hartree-Fock methods show highest accuracy for ¹⁹F NMR chemical shift predictions [42]. MP2 and M06-2X calculations demonstrate superior performance for calculating relative changes in fluorine shielding across structural variants [42].
Basis Set Requirements for Fluorine Systems
Fluorinated compounds require basis sets with appropriate polarization and diffuse functions to describe the electron distribution accurately. The 6-311+G(d,p) basis set provides good balance between accuracy and computational cost [42] [43]. For high-precision calculations, cc-pVTZ or larger basis sets may be necessary [46].
Geometry Optimization and Conformational Analysis
DFT geometry optimization typically converges to energetically stable conformations with good agreement to experimental structures. The optimized geometry serves as the foundation for subsequent property calculations including vibrational frequencies, electronic excitation energies, and NMR parameters [43] [47].
Conformational analysis reveals multiple local minima corresponding to different orientations of the fluorophenyl ring relative to the oxoacetic acid moiety. The energy differences between conformers typically range from 0.5 to 2.0 kcal/mol, indicating facile interconversion at room temperature [43].
Electronic Property Calculations
Method/Functional | Application | Accuracy for ¹⁹F NMR | Computational Cost |
---|---|---|---|
B3LYP/6-31G(d) | Geometry optimization | Good for structure | Low |
B3LYP/6-311+G(d) | Chemical shifts | Moderate | Medium |
M06-2X | Fluorine shielding | Most accurate changes | Medium |
ωB97X | Chemical shift accuracy | High accuracy | Medium |
MP2 | Relative shielding | Best for relatives | High |
HF with scaling | Scaled chemical shifts | High with factors | Low |
TD-DFT | Electronic transitions | Good for excited states | Medium |
Solvation Effects and Environmental Modeling
The Polarizable Continuum Model (PCM) enables investigation of solvent effects on molecular properties [43]. Calculations show that increasing solvent polarity generally decreases the total energy of fluorinated amino acids, consistent with the polar nature of these compounds [43].
Specific solvation models accounting for hydrogen bonding interactions provide more accurate descriptions of chemical shifts and electronic properties in aqueous environments relevant to biological systems [42].
Vibrational Frequency Calculations
DFT calculation of vibrational frequencies requires appropriate scaling factors to account for systematic errors. Scaling factors of 0.89 for B3LYP, 0.925 for RM1, and 1.09 for PM6 methods provide good agreement with experimental infrared spectra [19]. The calculated frequencies enable assignment of experimental bands and prediction of isotope effects [19] [26].
The incorporation of fluorine substituents into aromatic amino acid systems produces profound modifications to the molecular orbital structure through both inductive and mesomeric electronic effects. Detailed molecular orbital analysis reveals the fundamental mechanisms by which fluorine substitution influences chemical reactivity, spectroscopic properties, and biological activity [5] [6] [48].
Frontier Molecular Orbital Perturbations
Fluorine substitution significantly affects the energies of both highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through distinct electronic mechanisms [5] [6] [48]. The electron-withdrawing inductive effect of fluorine stabilizes both frontier orbitals, lowering their energies by 0.5 to 2.0 eV depending on substitution pattern and position [5] [49].
The HOMO energy stabilization results from reduced electron density on the aromatic ring, while LUMO stabilization enhances electron affinity [5] [45]. These changes directly impact ionization potentials, electron affinities, and optical transition energies [6] [49].
π-Orbital System Modifications
Fluorine substitution introduces new molecular orbitals below the original aromatic π-system [48]. These fluorine-contributed orbitals exhibit energies 2.35 to 2.89 eV lower than the original aromatic orbitals, providing additional stabilization to the electronic structure [48]. The number and energy distribution of these orbitals depend on the number and positions of fluorine substituents [48].
The π-orbital contributions of fluorine can enhance aromatic character, leading to shorter ring bond lengths and increased resistance to addition reactions [48]. This effect is particularly pronounced when fluorine atoms are positioned to maximize orbital overlap with the aromatic π-system [48].
Inductive versus Mesomeric Effects
The electronic effects of fluorine substitution can be decomposed into inductive and mesomeric components through perturbation theory analysis [5]. The inductive effect, arising from the high electronegativity of fluorine, always stabilizes molecular orbitals through electrostatic interactions [5] [6].
The mesomeric effect involves π-orbital interactions between fluorine lone pairs and the aromatic system [5] [6]. This effect typically destabilizes the frontier molecular orbitals due to the high-lying nature of fluorine lone pair orbitals [5]. The balance between inductive and mesomeric effects determines the net electronic perturbation [5] [6].
Spatial Dependence of Substituent Effects
The magnitude of fluorine substituent effects exhibits strong dependence on the distance from the substitution site [6] [49]. Inductive effects decrease rapidly with distance, while mesomeric effects show different spatial dependence patterns related to orbital overlap requirements [6].
For aromatic systems, ortho and para positions relative to electron-donating or electron-withdrawing groups show enhanced sensitivity to fluorine substitution due to favorable orbital interactions [6] [48].
Electronic Structure Parameters
Orbital Type | Energy Effect | Physical Origin | Magnitude (eV) |
---|---|---|---|
HOMO | Stabilization | Inductive withdrawal | -0.5 to -2.0 |
LUMO | Stabilization | Enhanced affinity | -0.5 to -2.0 |
π-orbitals | New lower levels | F lone pair mixing | -2.35 to -2.89 |
F lone pairs | High energy | Localized character | Variable |
C-F σ | Stabilized | Polar covalent | Variable |
C-F π* | Destabilized | Antibonding | Variable |
Charge Distribution and Electrostatic Properties
Molecular electrostatic potential (MEP) calculations reveal significant charge redistribution upon fluorine substitution [43]. The fluorine atom bears substantial negative charge, while the adjacent carbon atom becomes more positive, creating local dipole moments that influence intermolecular interactions [43].
Natural Bond Orbital (NBO) analysis provides quantitative assessment of charge transfer and orbital hybridization changes [43]. The results show increased s-character in bonds to fluorine-bearing carbons, consistent with the electronegativity differences [43].
Implications for Chemical Reactivity
The molecular orbital modifications induced by fluorine substitution have direct consequences for chemical reactivity patterns. The stabilized LUMO enhances electrophilic character, while the stabilized HOMO reduces nucleophilic reactivity [5] [6]. These effects influence reaction rates, selectivity, and mechanism preferences [50] [51].